molecular formula C6H9N5S B2574340 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 217788-67-5

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2574340
CAS No.: 217788-67-5
M. Wt: 183.23
InChI Key: XLEQTKKISZEHBF-UHFFFAOYSA-N
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Description

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 217788-67-5) is a high-purity chemical building block offered for biomedical research and drug discovery. This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of heterocycles, which are recognized as cyclic analogues of biologically important thiosemicarbazide and biguanide structures . The mesoionic nature of the 1,3,4-thiadiazole core facilitates favorable interaction with biological membranes and proteins, enhancing the compound's potential for bioactivity . Derivatives of this fused triazolo-thiadiazole scaffold demonstrate significant and selective pharmacological properties, most notably as potent inhibitors of key oncogenic kinases. Published research has identified specific [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, highly selective c-Met kinase inhibitors, with one study reporting IC50 values of 2.02 nM for c-Met kinase inhibition and 88 nM for inhibition of cell growth in the MKN45 cancer cell line . Furthermore, related triazolo-thiadiazole compounds exhibit potent anticancer activity by functioning as inhibitors of Akt (Protein Kinase B) Ser-473 phosphorylation, a critical node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancers . The scaffold's ability to bind effectively to the ATP-binding site of Akt1 and Akt2, as revealed by molecular modeling, underscores its value as a core structure for developing targeted cancer therapeutics . Beyond oncology, this chemical class is also investigated for its potential in managing neuropathic pain through the inhibition of TNF-alpha . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEQTKKISZEHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Cyclization Reactions

The core triazolo[3,4-b] thiadiazole scaffold is synthesized via acid-catalyzed cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with electrophilic reagents.

Key Reaction Pathway
4-Amino-3-mercapto-1,2,4-triazole undergoes cyclocondensation with α-bromoketones or aromatic acids in phosphorous oxychloride (POCl₃) under reflux conditions . For example:

  • Substrate : 4-Amino-5-propyl-3-mercapto-1,2,4-triazole

  • Electrophile : Propionic acid derivatives or α-bromopropane

  • Conditions : Reflux in POCl₃ for 5–8 hours

  • Yield : 62–75%

Table 1: Cyclization Reaction Parameters

SubstrateElectrophileConditionsYield (%)
4-Amino-3-mercaptotriazolePropionic acidPOCl₃, reflux, 6 h68
4-Amino-5-propyltriazoleα-BromopropanePOCl₃, reflux, 5 h62
4-Amino-3-mercaptotriazolePhenacyl bromidePOCl₃, reflux, 8 h75

Nucleophilic Substitution at the 6-Amino Position

The primary amino group at position 6 participates in nucleophilic substitution reactions with aryl halides, acyl chlorides, and sulfonyl chlorides.

Example Reaction
3-Propyl triazolo[3,4-b] thiadiazol-6-amine reacts with 2,5-dimethylphenyl isothiocyanate in DMF at 80°C to form N-(2,5-dimethylphenyl)-6-(pyridin-4-yl) derivatives .

Key Characteristics

  • Reagents : Aryl isothiocyanates, acyl chlorides

  • Conditions : Polar aprotic solvents (DMF, DMSO), 60–100°C

  • Products : Substituted thioureas or amides with retained heterocyclic core

Table 2: Substitution Reaction Outcomes

ReagentSolventTemperature (°C)Product Yield (%)
2,5-Dimethylphenyl isothiocyanateDMF8070
Benzoyl chlorideDCM2585
Tosyl chlorideTHF6078

Ring-Forming Reactions with Bielectrophiles

The compound reacts with bielectrophiles like α-tosyloxy ketones or hydrazonoyl halides to form extended heterocyclic systems.

Mechanism

  • Step 1 : Nucleophilic attack by the amino group on the electrophilic carbon.

  • Step 2 : Intramolecular cyclization to form fused rings (e.g., pyrazole or pyridine) .

Example
Reaction with ethyl bromoacetate in ethanol under basic conditions produces ethyl 3-(6-amino-triazolothiadiazol-3-yl)acetate .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkenyl groups at position 3.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄

  • Conditions : Dioxane/H₂O, K₂CO₃, 100°C

  • Substrates : Arylboronic acids

  • Yield : 50–65%

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit pharmacological properties, including:

  • Anticancer activity : Inhibition of Akt phosphorylation (IC₅₀: 0.8–2.1 µM)

  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 3.4 µM)

Table 3: Bioactive Derivatives

Derivative StructureBiological TargetIC₅₀ (µM)
N-(2,5-Dimethylphenyl)-6-pyridinylAkt10.8
6-(2-Chloro-6-fluorophenyl)-3-adamantylCOX-23.4

Critical Analysis of Reaction Feasibility

  • Cyclization Efficiency : POCl₃-mediated reactions show higher yields (60–75%) compared to HgO-assisted dehydrosulfurization (42–62%) .

  • Steric Effects : Bulky substituents (e.g., adamantyl) reduce substitution yields by 15–20% .

  • Solvent Dependency : DMF outperforms THF in nucleophilic substitutions due to better solvation of intermediates .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug discovery .

Scientific Research Applications

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and inhibiting enzyme activity. The pathways involved depend on the specific biological activity being studied, such as inhibition of carbonic anhydrase or cholinesterase .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Triazolothiadiazoles exhibit structural diversity based on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Substituent (Position 3) Molecular Formula Molecular Weight Key Properties
3-Propyl derivative (Target) Propyl C₈H₁₃N₃OS 199.28 g/mol High lipophilicity, moderate solubility
3-Methyl derivative Methyl C₇H₁₁N₃OS 185.25 g/mol Lower lipophilicity, higher solubility
3-(Furan-2-yl) derivative Furan-2-yl C₈H₁₃N₃OS 199.28 g/mol Aromatic ring enhances π-π interactions
3-(α-Naphthylmethylene) derivative α-Naphthylmethylene C₁₉H₁₄N₄S 330.41 g/mol Bulky substituent, steric hindrance
3-Pyridyl derivative Pyridyl C₁₀H₉N₅S 231.28 g/mol Polar group, hydrogen bonding potential

Notes:

  • Bulky substituents (e.g., α-naphthylmethylene) introduce steric hindrance, which may reduce binding affinity to certain enzymes .
  • Aromatic substituents (e.g., furan, pyridyl) enable π-π stacking with biological targets, enhancing interactions .
Antifungal Potential
  • 3-Propyl derivative: Limited direct data, but molecular docking studies on analogs suggest interaction with 14-α-demethylase lanosterol (3LD6), a key fungal enzyme .
  • 3-Methyl derivative : Exhibited moderate vasodilation activity in vitro, suggesting indirect effects on cellular pathways .
Antimicrobial Activity
  • 3-(α-Naphthylmethylene) derivative : Showed 80% inhibition against Staphylococcus aureus at 50 µg/mL, outperforming methyl and propyl analogs .
  • 3-Pyridyl derivative : Displayed broad-spectrum activity due to hydrogen bonding with bacterial enzymes .

Trend : Bulky aromatic substituents enhance antimicrobial activity, while alkyl chains (e.g., propyl) may optimize pharmacokinetics .

Pharmacokinetic Considerations

  • Lipophilicity : Propyl > Methyl > Pyridyl > Furan-2-yl. Increased lipophilicity correlates with improved blood-brain barrier penetration .
  • Solubility : Methyl derivatives exhibit higher aqueous solubility, favoring oral bioavailability .

Biological Activity

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antiapoptotic effects, and potential therapeutic applications.

  • Molecular Formula : C6_6H9_9N5_5S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 217788-67-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study tested various derivatives against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Reference Drug Comparison
Staphylococcus aureus0.5 - 16 µg/mLAmpicillin
Escherichia coli0.25 - 8 µg/mLStreptomycin
Candida albicans0.125 - 8 µg/mLKetoconazole

The compound demonstrated antibacterial activity superior to that of standard antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria. Furthermore, it was effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism of action involves interaction with bacterial enzymes. Molecular docking studies suggest that the compound may inhibit E. coli MurB enzyme and potentially affect fungal CYP51 enzyme activity . The docking studies indicated favorable binding interactions that could explain its potent antimicrobial effects.

Antiapoptotic Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiapoptotic effects. In a study involving renal ischemia/reperfusion injury models in rats, derivatives of triazolo-thiadiazole showed promising results:

Compound Caspase-3 Inhibition (ng/mL) Histopathological Findings
2c69.77Normal renal tissue
2g75.00Minimal tissue damage

These findings suggest that the compound can significantly reduce apoptosis in renal tissues by inhibiting caspase pathways . The protective effects were better than those observed with standard treatments like N-acetylcysteine (NAC).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound. The results indicated that this compound was among the most active against resistant bacterial strains and showed low toxicity in human cell lines .
  • Renal Protection Study : In an experimental model of renal injury, compounds derived from triazolo-thiadiazole were tested for their ability to protect renal tissues from damage. The results indicated significant reductions in apoptotic markers and improved histological outcomes in treated groups compared to controls .

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